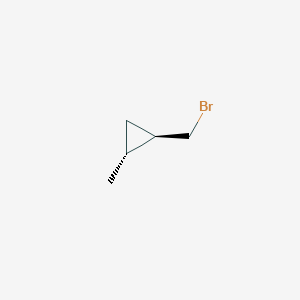
(1R,2R)-1-(bromomethyl)-2-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-(Bromomethyl)-2-methylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-(bromomethyl)-2-methylcyclopropane typically involves the bromination of (1R,2R)-2-methylcyclopropane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. A common method involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the bromination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-methylcyclopropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are commonly used under mild to moderate conditions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used under elevated temperatures to promote elimination.
Major Products:
Substitution Products: Depending on the nucleophile, products such as (1R,2R)-1-(hydroxymethyl)-2-methylcyclopropane or (1R,2R)-1-(cyanomethyl)-2-methylcyclopropane can be formed.
Elimination Products: The major product of elimination is 2-methylcyclopropene.
Applications De Recherche Scientifique
(1R,2R)-1-(Bromomethyl)-2-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-(bromomethyl)-2-methylcyclopropane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations.
Comparaison Avec Des Composés Similaires
(1R,2S)-1-(bromomethyl)-2-methylcyclopropane: A diastereomer with different stereochemistry.
(1R,2R)-1-(chloromethyl)-2-methylcyclopropane: Similar structure but with a chlorine atom instead of bromine.
(1R,2R)-1-(bromomethyl)-2-ethylcyclopropane: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: (1R,2R)-1-(Bromomethyl)-2-methylcyclopropane is unique due to its specific stereochemistry and the presence of a bromomethyl group, which imparts distinct reactivity compared to its analogs. The combination of the cyclopropane ring and the bromomethyl substituent makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
1644345-87-8 |
|---|---|
Formule moléculaire |
C5H9Br |
Poids moléculaire |
149.03 g/mol |
Nom IUPAC |
(1R,2R)-1-(bromomethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
XOXUXLDFDIJSPF-UHNVWZDZSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]1CBr |
SMILES canonique |
CC1CC1CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



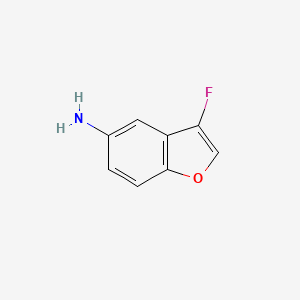
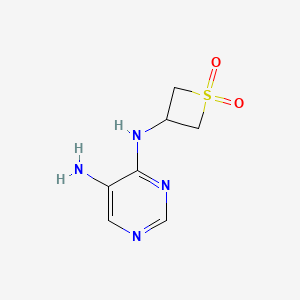
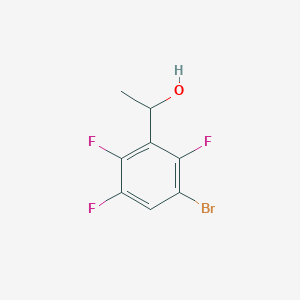
![1H-thieno[3,2-c]pyrazol-3-amine](/img/structure/B12962104.png)
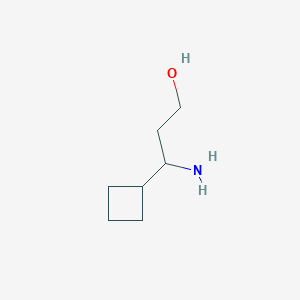
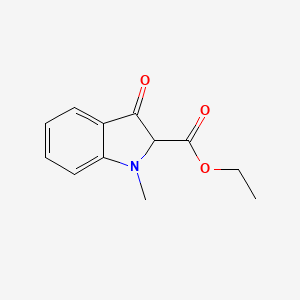
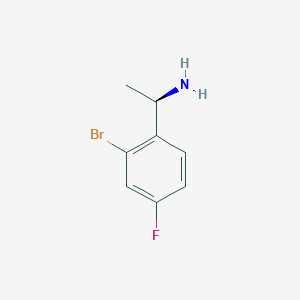

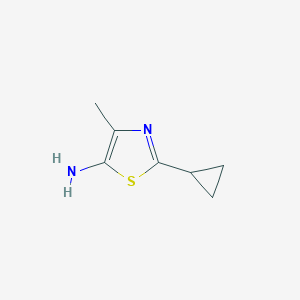
![2-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12962152.png)
![Ethyl 2-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B12962154.png)


